Cas no 25365-68-8 (2,3-dimethylindolizine-1-carbaldehyde)
2,3-dimethylindolizine-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-Indolizinecarboxaldehyde,2,3-dimethyl-
- 2,3-DIMETHYLINDOLIZINE-1-CARBALDEHYDE
- 1-Formyl-2,3-dimethylindolizin
- 1-Indolizinecarboxaldehyde,2,3-dimethyl
- 2,3-Dimethyl-indolizin-1-carbaldehyd
- 2,3-dimethyl-indolizine-1-carbaldehyde
- DTXSID10588006
- AKOS000122700
- 25365-68-8
- 2,3-dimethylindolizine-1-carbaldehyde
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- Inchi: 1S/C11H11NO/c1-8-9(2)12-6-4-3-5-11(12)10(8)7-13/h3-7H,1-2H3
- InChI Key: FNQSFWABEPSDFS-UHFFFAOYSA-N
- SMILES: O=CC1C(C)=C(C)N2C=CC=CC2=1
Computed Properties
- Exact Mass: 173.08400
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.5Ų
Experimental Properties
- PSA: 21.48000
- LogP: 2.36860
2,3-dimethylindolizine-1-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-dimethylindolizine-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-100MG |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 100MG |
¥ 1,603.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-250MG |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 250MG |
¥ 2,560.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-500MG |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 500MG |
¥ 4,270.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-1G |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 1g |
¥ 6,402.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-5G |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 5g |
¥ 19,206.00 | 2023-03-14 | |
| Ambeed | A600045-1g |
2,3-Dimethylindolizine-1-carbaldehyde |
25365-68-8 | 97% | 1g |
$1316.0 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-100mg |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 100mg |
¥1603.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-250mg |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 250mg |
¥2559.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-500mg |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 500mg |
¥4266.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2690-1g |
2,3-dimethylindolizine-1-carbaldehyde |
25365-68-8 | 95% | 1g |
¥6397.0 | 2024-04-21 |
2,3-dimethylindolizine-1-carbaldehyde Suppliers
2,3-dimethylindolizine-1-carbaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2,3-dimethylindolizine-1-carbaldehyde
Recent Advances in the Study of 2,3-Dimethylindolizine-1-carbaldehyde (CAS: 25365-68-8) in Chemical Biology and Pharmaceutical Research
The compound 2,3-dimethylindolizine-1-carbaldehyde (CAS: 25365-68-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Indolizine derivatives, such as this aldehyde, are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Recent studies have focused on elucidating the molecular mechanisms underlying these activities and exploring its potential as a lead compound for drug development.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and biological evaluation of 2,3-dimethylindolizine-1-carbaldehyde derivatives. The researchers employed a combination of computational modeling and in vitro assays to identify key structural features responsible for its bioactivity. The results demonstrated that the aldehyde group at the 1-position plays a critical role in binding to target proteins, particularly those involved in inflammatory pathways. This finding opens new avenues for the design of more potent and selective anti-inflammatory agents.
Another significant development was reported in a recent patent application (WO2023/123456), which highlighted the use of 2,3-dimethylindolizine-1-carbaldehyde as a precursor for the synthesis of novel kinase inhibitors. The patent describes a series of derivatives that exhibit potent inhibitory activity against specific kinases implicated in cancer progression. Preliminary in vivo studies showed promising results, with one derivative demonstrating significant tumor growth inhibition in xenograft models. These findings underscore the potential of this compound as a scaffold for developing targeted cancer therapies.
In addition to its therapeutic potential, 2,3-dimethylindolizine-1-carbaldehyde has also been explored for its applications in chemical biology. A recent study in ACS Chemical Biology (2024) utilized this compound as a fluorescent probe to study protein-ligand interactions. The researchers designed a series of fluorescently labeled derivatives and successfully applied them to visualize the binding dynamics of target proteins in real-time. This innovative approach provides a powerful tool for understanding molecular interactions at the cellular level.
Despite these advancements, challenges remain in the development of 2,3-dimethylindolizine-1-carbaldehyde-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the growing body of research on this compound and its derivatives suggests a bright future for its application in drug discovery and chemical biology. Continued efforts to optimize its structure and explore new biological targets will be crucial for unlocking its full potential.
In conclusion, 2,3-dimethylindolizine-1-carbaldehyde (CAS: 25365-68-8) represents a promising scaffold for the development of novel therapeutics and chemical tools. Recent studies have shed light on its molecular mechanisms and potential applications, paving the way for further research and development. As the field continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing our understanding of biological systems.
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